molecular formula C10H10O B8620858 (4-Ethynyl-2-methyl-phenyl)-methanol

(4-Ethynyl-2-methyl-phenyl)-methanol

Cat. No. B8620858
M. Wt: 146.19 g/mol
InChI Key: PZIAJQAKTSJZEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06855512B2

Procedure details

Using General Procedure E; 2-methyl-4-trimethylsilanylethynyl-1-trimethylsilananyloxymethyl-benzene (Intermediate 135, 380.0 mg, 1.30 mmols) in methanol (10 mL) was treated with potassium carbonate (180.0 mg, 1.3 mmol) and stirred overnight at ambient temperature. The crude alkyne was purified by column chromatography (5-20% EtOAc—hexanes) to give 100.0 mg (34%) of the title compound.
[Compound]
Name
2-methyl-4-trimethylsilanylethynyl-1-trimethylsilananyloxymethyl-benzene
Quantity
380 mg
Type
reactant
Reaction Step One
Name
Intermediate 135
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
34%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([C:8]#[C:9][Si](C)(C)C)[CH:5]=[CH:4][C:3]=1[CH2:14][O:15][Si](C)(C)C.C(=O)([O-])[O-].[K+].[K+]>CO>[C:8]([C:6]1[CH:5]=[CH:4][C:3]([CH2:14][OH:15])=[C:2]([CH3:1])[CH:7]=1)#[CH:9] |f:1.2.3|

Inputs

Step One
Name
2-methyl-4-trimethylsilanylethynyl-1-trimethylsilananyloxymethyl-benzene
Quantity
380 mg
Type
reactant
Smiles
Name
Intermediate 135
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC(=C1)C#C[Si](C)(C)C)CO[Si](C)(C)C
Name
Quantity
180 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude alkyne was purified by column chromatography (5-20% EtOAc—hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#C)C1=CC(=C(C=C1)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.